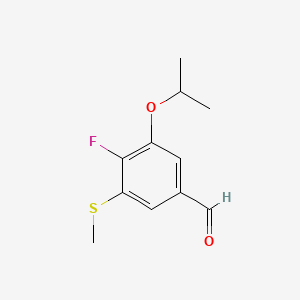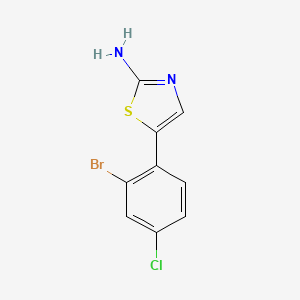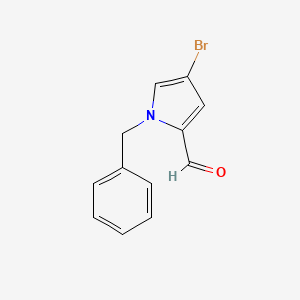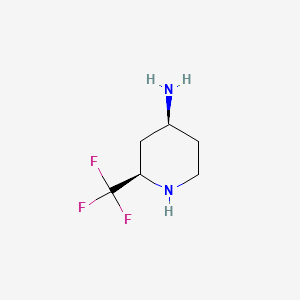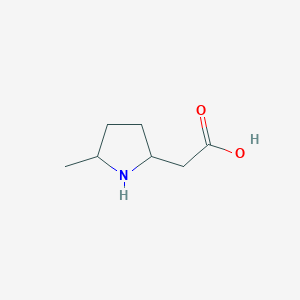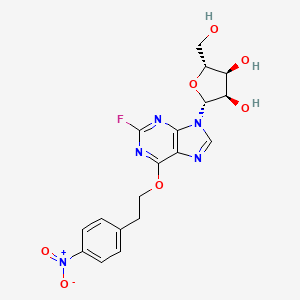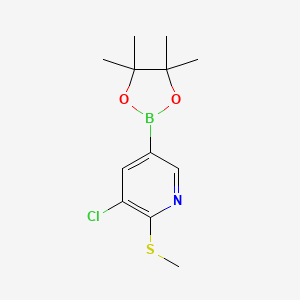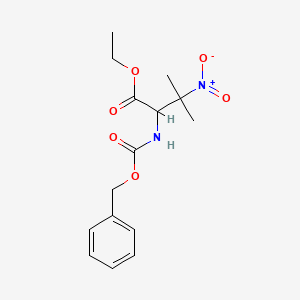
Ethyl2-(((benzyloxy)carbonyl)amino)-3-methyl-3-nitrobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an amino group, a nitro group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE typically involves multi-step organic reactions. One common method includes the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by nitration and esterification reactions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as benzyl chloroformate, nitric acid, and ethyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Substitution: The benzyloxycarbonyl group can be removed under hydrogenation conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrogen gas, Pd/C
Major Products
Oxidation: Amino derivatives
Reduction: Carboxylic acids
Substitution: Free amines
Aplicaciones Científicas De Investigación
ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE involves its interaction with various molecular targets. The benzyloxycarbonyl group can protect the amino group during reactions, while the nitro group can participate in redox reactions. The ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with biological targets or participate in further chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROPROPANOATE
- ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROHEXANOATE
Uniqueness
ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions
Propiedades
Fórmula molecular |
C15H20N2O6 |
|---|---|
Peso molecular |
324.33 g/mol |
Nombre IUPAC |
ethyl 3-methyl-3-nitro-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C15H20N2O6/c1-4-22-13(18)12(15(2,3)17(20)21)16-14(19)23-10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3,(H,16,19) |
Clave InChI |
NNNPRYDWBAUWGP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C)(C)[N+](=O)[O-])NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


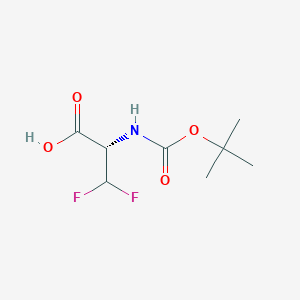
![2-[(Oxan-4-yl)amino]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile](/img/structure/B14031472.png)
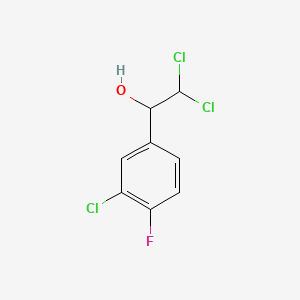
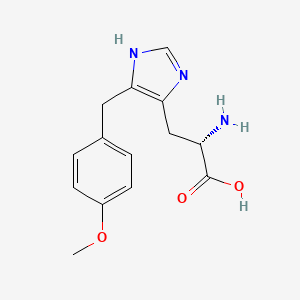
![8-Isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14031485.png)
![9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14031486.png)
![Dibenzo[b,i]thianthrene-5,7,12,14-tetrone](/img/structure/B14031491.png)
